molecular formula C3H3NO B12614676 (R)-Oxirane-2-carbonitrile CAS No. 918826-64-9

(R)-Oxirane-2-carbonitrile

Cat. No.: B12614676
CAS No.: 918826-64-9
M. Wt: 69.06 g/mol
InChI Key: RSHIVZARDAPEDE-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Oxirane-2-carbonitrile is a chiral organic compound characterized by the presence of an oxirane (epoxide) ring and a nitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

    Asymmetric Epoxidation: One common method for synthesizing ®-Oxirane-2-carbonitrile involves the asymmetric epoxidation of alkenes using chiral catalysts. This method ensures the formation of the desired enantiomer with high enantiomeric excess.

    Nitrile Addition: Another approach involves the addition of a nitrile group to an oxirane precursor under controlled conditions to yield ®-Oxirane-2-carbonitrile.

Industrial Production Methods:

    Catalytic Processes: Industrial production often employs catalytic processes that utilize chiral catalysts to achieve high yields and selectivity. These processes are optimized for large-scale production to meet industrial demands.

Types of Reactions:

    Oxidation: ®-Oxirane-2-carbonitrile can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction of the nitrile group can yield primary amines, which are valuable intermediates in organic synthesis.

    Substitution: The epoxide ring can participate in nucleophilic substitution reactions, resulting in the formation of a wide range of substituted products.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used for the reduction of the nitrile group.

    Nucleophiles: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under mild conditions.

Major Products:

    Oxidized Derivatives: Products of oxidation reactions include various carbonyl compounds.

    Amines: Reduction of the nitrile group yields primary amines.

    Substituted Epoxides: Nucleophilic substitution reactions produce a variety of substituted epoxides.

Chemistry:

    Synthesis of Chiral Intermediates: ®-Oxirane-2-carbonitrile is used as a building block in the synthesis of chiral intermediates for pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition Studies: The compound is employed in studies investigating enzyme inhibition mechanisms due to its reactive epoxide ring.

Medicine:

    Drug Development: ®-Oxirane-2-carbonitrile derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.

Industry:

    Polymer Synthesis: The compound is used in the synthesis of specialty polymers with unique properties.

Molecular Targets and Pathways:

    Epoxide Ring Reactivity: The epoxide ring of ®-Oxirane-2-carbonitrile can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This reactivity is exploited in enzyme inhibition studies.

    Nitrile Group Interactions: The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to various molecular targets.

Comparison with Similar Compounds

    (S)-Oxirane-2-carbonitrile: The enantiomer of ®-Oxirane-2-carbonitrile, differing in its chiral configuration.

    Epoxybutane: A structurally similar compound with an epoxide ring but lacking the nitrile group.

    Cyanoethane: Contains a nitrile group but lacks the epoxide ring.

Uniqueness:

    Chirality: The chiral nature of ®-Oxirane-2-carbonitrile distinguishes it from many other epoxides and nitriles, making it valuable in asymmetric synthesis.

    Dual Functional Groups: The presence of both an epoxide ring and a nitrile group provides unique reactivity patterns not found in simpler compounds.

Properties

CAS No.

918826-64-9

Molecular Formula

C3H3NO

Molecular Weight

69.06 g/mol

IUPAC Name

(2R)-oxirane-2-carbonitrile

InChI

InChI=1S/C3H3NO/c4-1-3-2-5-3/h3H,2H2/t3-/m1/s1

InChI Key

RSHIVZARDAPEDE-GSVOUGTGSA-N

Isomeric SMILES

C1[C@H](O1)C#N

Canonical SMILES

C1C(O1)C#N

Origin of Product

United States

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